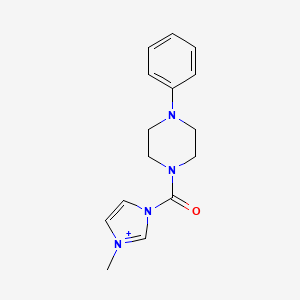
1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazole ring substituted with a methyl group and a phenylpiperazine moiety
Preparation Methods
The synthesis of 1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methyl Group: Methylation of the imidazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with 1-(4-phenylpiperazin-1-yl)carbonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the carbonyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of advanced materials, such as ionic liquids and polymers, due to its unique ionic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-3-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium can be compared with other imidazolium salts and phenylpiperazine derivatives:
Imidazolium Salts: Similar compounds include 1-ethyl-3-methylimidazolium and 1-butyl-3-methylimidazolium, which differ in their alkyl chain length and have varying solubility and ionic properties.
Phenylpiperazine Derivatives: Compounds like 1-(4-methylpiperazin-1-yl)phenyl and 1-(4-benzylpiperazin-1-yl)phenyl share structural similarities but differ in their substituents, affecting their biological activity and pharmacokinetics.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N4O+ |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H19N4O/c1-16-7-8-19(13-16)15(20)18-11-9-17(10-12-18)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3/q+1 |
InChI Key |
GUTLIBYUBBQFCU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



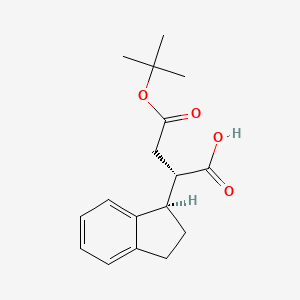
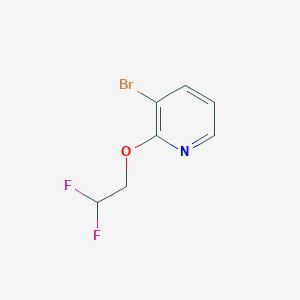

![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
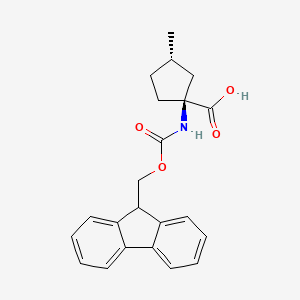
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B12984925.png)


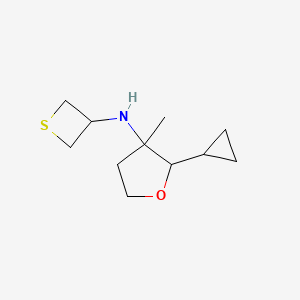
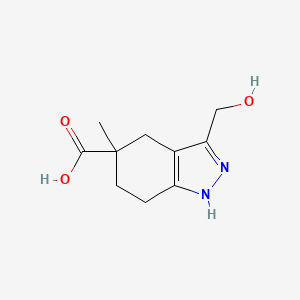


![(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12984979.png)
